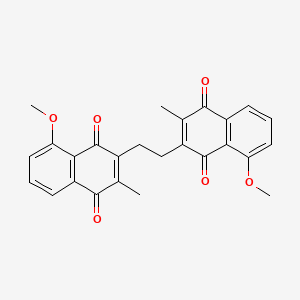
2,2'-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-3-methylnaphthalene-1,4-dione with ethane-1,2-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ethane bridge between the two naphthalene units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products Formed
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(8-hydroxy-3-methylnaphthalene-1,4-dione)
- 2,2’-(Propane-1,3-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
- 2,2’-(Butane-1,4-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) lies in its specific structural features, which confer distinct chemical and physical properties. Its ethane bridge and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
113720-10-8 |
|---|---|
Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-methoxy-3-[2-(8-methoxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H22O6/c1-13-15(25(29)21-17(23(13)27)7-5-9-19(21)31-3)11-12-16-14(2)24(28)18-8-6-10-20(32-4)22(18)26(16)30/h5-10H,11-12H2,1-4H3 |
InChI Key |
CTIJBNSIEBMTES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)CCC3=C(C(=O)C4=C(C3=O)C(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
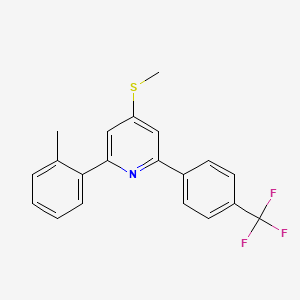

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
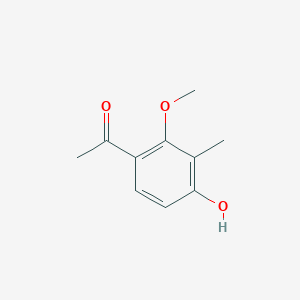
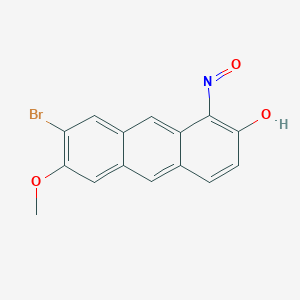
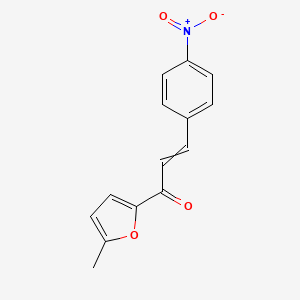


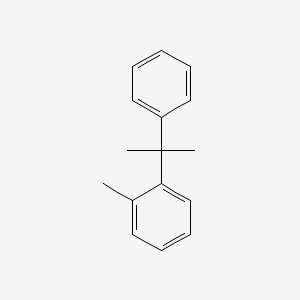
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
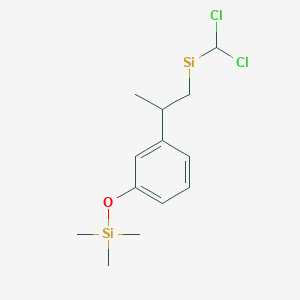
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
